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Introduction

The secondary structure of RNA is crucial for its function, mediating interactions with other
molecules and defining its catalytic activity. Mapping this structure provides invaluable insights
for understanding biological processes and for the rational design of RNA-targeting
therapeutics. While a variety of methods exist for this purpose, this document addresses the
query regarding the use of 2'-O-Methyl-5-iodouridine and provides a detailed protocol for a
state-of-the-art, widely-used alternative, SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed
by Primer Extension and Mutational Profiling).

Based on a review of current scientific literature, there is no established protocol for the use of
2'-0-Methyl-5-iodouridine as a direct probing agent for mapping RNA secondary structure.
The properties of its constituent modifications, however, are well-characterized in other
contexts:

e 5-lodouridine: This halogenated nucleoside is primarily used in structural biology for UV-
induced photocrosslinking to identify RNA-protein interaction sites.[1][2] Upon irradiation with
long-wavelength UV light (~325 nm), the iodine atom is abstracted, leading to a highly
reactive uracilyl radical that can form a covalent bond with nearby amino acid residues or,
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potentially, other nucleotides. This is more suited for mapping intermolecular or tertiary
contacts rather than secondary structure.

o 2'-O-Methylation: This is a common natural RNA modification that stabilizes RNA structures.
The methyl group on the 2'-hydroxyl of the ribose sugar favors a C3'-endo pucker, which is
characteristic of A-form helices, and can increase resistance to nuclease degradation.[3][4]
Its presence influences the local conformation and stability of RNA.

Hypothetical Application: A hypothetical use of 2'-O-Methyl-5-iodouridine in RNA structure
analysis could involve its enzymatic incorporation into an RNA of interest. The 2'-O-methyl
group would stabilize helical regions, while the 5-iodouridine could be used for subsequent UV-
crosslinking experiments to identify long-range contacts. However, for a direct and quantitative
measure of nucleotide flexibility to determine secondary structure, methods like SHAPE-MaP
are the current standard.

Given the interest in advanced RNA structure mapping techniques, the following sections
provide a detailed application note and protocol for the SHAPE-MaP method.

Application Note: SHAPE-MaP for High-Resolution
RNA Structure Analysis

SHAPE-MaP is a powerful and versatile technique that measures RNA secondary structure at
single-nucleotide resolution, both in vitro and in vivo. The method relies on chemical probes
that acylate the 2'-hydroxyl group of the RNA backbone. The reactivity of each nucleotide is
inversely correlated with its involvement in base-pairing or other structural constraints. Flexible,
single-stranded regions are highly reactive, while nucleotides in double-stranded or otherwise
protected regions are unreactive.

The key innovation of SHAPE-MaP is the use of "mutational profiling" to detect the sites of
modification. During reverse transcription, the reverse transcriptase enzyme often
misincorporates a nucleotide when it encounters a SHAPE adduct on the RNA template. These
induced mutations are then identified by high-throughput sequencing. The mutation rate at
each nucleotide position is proportional to the initial SHAPE reactivity, providing a quantitative
measure of local nucleotide flexibility.

Advantages of SHAPE-MaP:
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Single-nucleotide resolution: Provides detailed structural information for every nucleotide.

Quantitative data: The reactivity values can be used as constraints to generate highly
accurate secondary structure models.

Versatility: Can be applied to any RNA molecule, from small RNAS to entire transcriptomes.

In vivo applications: Allows for the study of RNA structure in its native cellular environment.

Experimental Workflow Overview

The SHAPE-MaP workflow consists of several key steps: RNA folding, SHAPE chemical
probing, reverse transcription with mutational profiling, library preparation, and sequencing,
followed by computational analysis to derive the final structure.
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Experimental Steps

1. RNA Folding
Target RNA is folded under desired conditions

(in vitro or in vivo).

:

2. SHAPE Probing
Folded RNA is treated with a SHAPE reagent
(e.g., IM7). Control samples are untreated.

:

3. Reverse Transcription (MaP) ]
5

RNA is reverse transcribed under condition
that induce mutations at SHAPE adducts.

:

4. Library Preparation
Resulting cDNA is prepared for sequencing

(ligation of adapters, PCR amplification).

'

5. High-Throughput Sequencing
Libraries are sequenced to generate raw reads.
T
T

Computati@al Analysis

6. Read Alignment
Sequencing reads are aligned to the
reference RNA sequence.

:

7. Mutation Counting
Mutations are counted at each nucleotide position
for both probed and control samples.

:

8. Reactivity Calculation
Raw mutation rates are converted into
SHAPE reactivity profiles.

:

9. Structure Modeling
Reactivity data is used as pseudo-energy
constraints to predict the RNA secondary structure.

Click to download full resolution via product page

Caption: Overall workflow for SHAPE-MaP, from RNA preparation to structure modeling.
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Quantitative Data Summary

The output of a SHAPE-MaP experiment is a reactivity score for each nucleotide. These scores
are then used to model the RNA structure. The table below summarizes the interpretation of
these guantitative values.

Implication for Secondary

SHAPE Reactivity Score Interpretation
Structure
] ) High confidence single-
>0.85 Highly Reactive
stranded
_ Likely single-stranded or in a
0.4-0.85 Moderately Reactive ) )
flexible helix
o Likely base-paired or
0.15-0.4 Low Reactivity i
constrained
) High confidence base-paired
<0.15 Unreactive

or protected

Experimental Protocols
Protocol 1: In Vitro SHAPE-MaP of a Specific RNA

This protocol describes the structural analysis of a purified RNA molecule in vitro.
Materials:

Purified RNA of interest (e.g., in vitro transcribed or chemically synthesized)

RNA folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NacCl, 10 mM MgClz2)

SHAPE reagent (e.g., 1IM7 - 1-methyl-7-nitroisatoic anhydride) dissolved in anhydrous
DMSO

Quenching buffer (e.g., 1 M DTT)

Reverse transcription primers specific to the RNA of interest
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» Reverse transcriptase (e.g., SuperScript lll or MarathonRT)
e dNTPs

e MnClz

o PCR primers for library amplification

e DNA polymerase for PCR (e.g., Phusion)

e Sequencing library preparation kit (e.g., lllumina Nextera XT)
Procedure:

* RNA Folding:

[e]

Dilute 1-2 pmol of RNAin 16 pL of RNase-free water.

o

Heat at 95°C for 2 minutes, then place on ice for 2 minutes.

[¢]

Add 2 pL of 10x RNA folding buffer.

Incubate at 37°C for 15 minutes to allow the RNA to fold.

o

o SHAPE Modification:

o

Prepare two reactions for each RNA: a '+' (probed) and a '-' (no-reagent control).

[¢]

To the '+' reaction, add 2 pL of the SHAPE reagent (e.g., 100 mM 1M7 in DMSO, diluted to
a final concentration of 10 mM).

[¢]

To the '-' reaction, add 2 pL of anhydrous DMSO.

[¢]

Incubate at 37°C for 5 minutes.

[e]

Quench the reaction by adding a quenching agent if necessary (reagent-dependent).

e RNA Purification:
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o Purify the RNA from the reaction mixture using an appropriate method (e.qg., ethanol
precipitation or a spin column) to remove the SHAPE reagent and salts.

o Resuspend the purified RNA in 10 puL of RNase-free water.

o Reverse Transcription (Mutational Profiling):

o To the 10 pL of purified RNA, add 1 pL of a 10 uM reverse transcription primer and 1 pL of
10 mM dNTPs.

o Incubate at 65°C for 5 minutes, then transfer to ice.

o Prepare a master mix for reverse transcription. For each reaction, include:

4 uL 5x First-Strand Buffer

1pL 100 MM DTT

1 pL 60 mM MnCl: (this is critical for mutational profiling)

1 pL Reverse Transcriptase
o Add 7 uL of the master mix to each RNA/primer tube.

o Incubate at 25°C for 10 minutes, then 42°C for 90 minutes, and finally 70°C for 15 minutes
to inactivate the enzyme.

e Library Preparation and Sequencing:

o Use the resulting cDNA as a template for PCR amplification using primers that add
sequencing adapters.

o Purify the PCR product.

o Quantify the library and sequence on a high-throughput sequencing platform (e.g., lllumina
MiSeq or HiSeq).

Protocol 2: Data Analysis Workflow
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This protocol outlines the computational steps to derive SHAPE reactivities and predict the
secondary structure.

Software:
e Aread alignment tool (e.g., Bowtie2)
o ShapeMapper or a similar software package for mutation counting and reactivity calculation.
o RNAstructure or a similar software package for secondary structure prediction.
Procedure:
o Data Preprocessing:
o Trim adapter sequences and low-quality reads from the raw sequencing data.
e Alignment:
o Align the processed reads to the reference sequence of the target RNA.
» Mutation Counting and Reactivity Calculation:
o Use atool like ShapeMapper to process the alignment files. The software will:
» Count the number of mutations at each position for both the '+' and '-' samples.
» Calculate the mutation rate at each position.

» Subtract the background mutation rate (from the '-' sample) from the probed sample's
rate.

» Normalize the data to produce the final SHAPE reactivity profile.
e Secondary Structure Modeling:

o Use the generated SHAPE reactivity file as a constraint file in a program like RNAstructure
(specifically, the Fold program).
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o The software will use the reactivity data to guide the folding algorithm, penalizing base
pairs at highly reactive nucleotides.

o The output will be a predicted secondary structure in a format like dot-bracket notation or a
connection table.

Reactivity Profile

Structure Prediction >
(RNAstructure) )_ ( )

(ShapeMapper)

Alignment .sam/.bam files Mutation Profiling
(e.g., Bowtie2)

Reference Sequence
(.fasta)

|:I\. S
_

Click to download full resolution via product page

Caption: Computational pipeline for analyzing SHAPE-MaP sequencing data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15582465#using-2-0-methyl-5-iodouridine-to-map-
rna-secondary-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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